Methyl 19-methyleicosanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

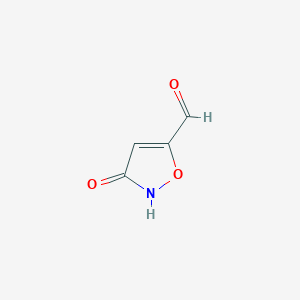

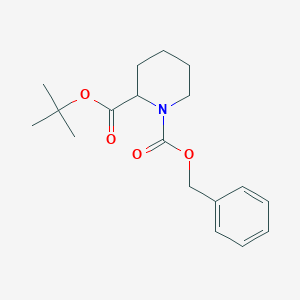

Methyl 19-methyleicosanoate, also known as 19-Methylarachidic acid methyl ester, is a chemical compound with the empirical formula C22H44O2 . It has a molecular weight of 340.58 . The compound belongs to a class of molecules called fatty acid methyl esters (FAMEs), which are found in various biological samples, including blood, tissue, and feces.

Molecular Structure Analysis

The molecular structure of Methyl 19-methyleicosanoate contains a total of 67 bonds, including 23 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis

Methyl 19-methyleicosanoate is a solid at room temperature . . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Molecular Dynamics and Surface Chemistry

- Langmuir Monolayers and Molecular Dynamics: Research by McMullen and Kelty (2007) utilized molecular dynamic simulations to compare the properties of Langmuir monolayers formed by 18-methyleicosanoic acid (18-MEA) and eicosanoic acid. The study highlighted how the methyl group at the 18 position affects film thickness, tilt angle, and order parameter, providing insights into the molecular interactions and structural correlations in such monolayers, which are relevant for understanding the behavior of related compounds like Methyl 19-methyleicosanoate in similar settings (McMullen & Kelty, 2007).

Material Science and Biomaterials

- Hair Surface Properties: Studies on the covalently linked lipids to hair's surface, such as 18-methyleicosanoic acid, have shown its critical role in affecting the hair's tribological properties. Research using atomic force microscopy and nanolithography highlighted how these fatty acids influence the hair's surface properties, providing a basis for understanding the application of similar compounds in cosmetic science and biomaterials (Luengo, Hallégot, & Leroy, 2006).

Biochemistry and Dermatology

Role in Mammalian Keratin Fibers

The presence of 18-MEA, linked to the outer surface of mammalian keratin fibers, was explored in studies like that by Smith and Swift (2002). The compound forms part of the cuticular cell membrane complex, influencing the friction and hardness contrast between different layers of the cuticle, which could parallel the effects of structurally related compounds on biological surfaces (Smith & Swift, 2002).

Enzymatic Hydrolysis Applications

Research by Ganske et al. (2003) into the enzymatic hydrolysis of 18-MEA-cysteine thioester explores a mild method for the removal of such fatty acids from hair, using a range of hydrolases. This study provides insights into biotechnological applications for the degradation or modification of similar compounds for cosmetic or dermatological purposes (Ganske, Meyer, Deutz, & Bornscheuer, 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 19-methylicosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVPFMWIPGEIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

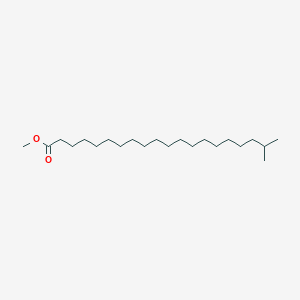

CC(C)CCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404485 |

Source

|

| Record name | Methyl 19-methyleicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 19-methyleicosanoate | |

CAS RN |

95799-86-3 |

Source

|

| Record name | Methyl 19-methyleicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1623254.png)

![5,6-Dihydro-benzo[H]cinnolin-3-ylamine](/img/structure/B1623271.png)